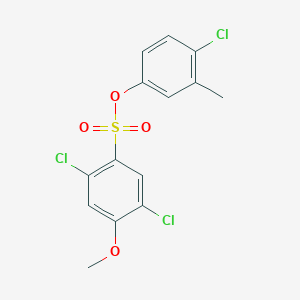
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3-methylphenol followed by esterification with 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions with electrophiles, leading to further functionalization.
Hydrolysis: The sulfonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride are typical.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products include substituted derivatives with functional groups such as azides or thiols.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Hydrolysis: Products include 4-chloro-3-methylphenol and 2,5-dichloro-4-methoxybenzenesulfonic acid.
Scientific Research Applications
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonate esters.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate ester linkage is particularly reactive towards nucleophiles, leading to the formation of new covalent bonds. The chlorine atoms on the aromatic rings can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A simpler compound with similar reactivity but lacking the sulfonate ester linkage.
2,5-Dichloro-4-methoxybenzenesulfonic acid: Similar in structure but without the ester linkage to 4-chloro-3-methylphenol.
4-Methylphenyl 2,5-dichlorobenzene-1-sulfonate: Similar but with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-3-methylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group on the aromatic rings allows for a diverse range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O4S/c1-8-5-9(3-4-10(8)15)21-22(18,19)14-7-11(16)13(20-2)6-12(14)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTQHKDXSPQJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)
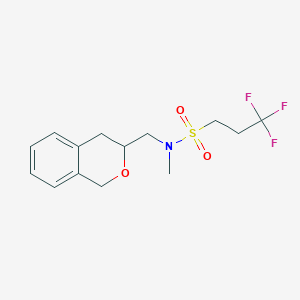
![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
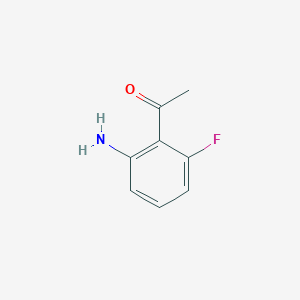
![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)
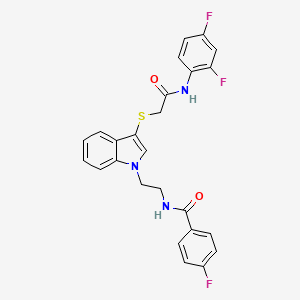
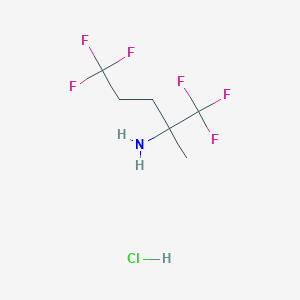
![N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE](/img/structure/B2706956.png)
![1-{4-Methyl-2-[(pyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2706959.png)
![methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2706960.png)
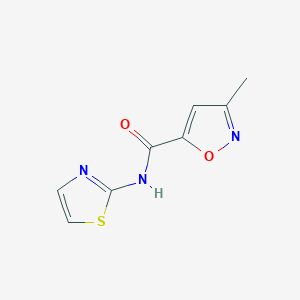
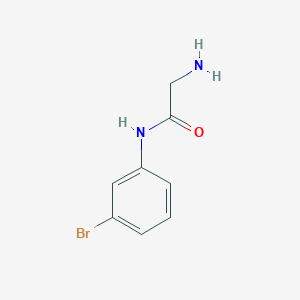
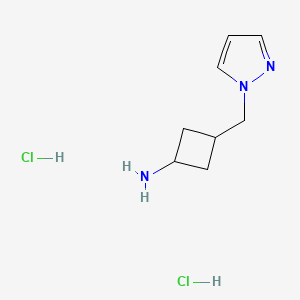
![5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide](/img/structure/B2706969.png)
